molecular formula C7H6BClF3K B13570755 Potassium (5-chloro-2-methylphenyl)trifluoroborate

Potassium (5-chloro-2-methylphenyl)trifluoroborate

Cat. No.: B13570755
M. Wt: 232.48 g/mol
InChI Key: ZCKMRGLGKZZLPQ-UHFFFAOYSA-N
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Description

Potassium (5-chloro-2-methylphenyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a trifluoroborate group attached to a 5-chloro-2-methylphenyl moiety, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (5-chloro-2-methylphenyl)trifluoroboranuide typically involves the reaction of 5-chloro-2-methylphenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . The general reaction can be represented as follows:

5-chloro-2-methylphenylboronic acid+KHF2potassium (5-chloro-2-methylphenyl)trifluoroboranuide\text{5-chloro-2-methylphenylboronic acid} + \text{KHF}_2 \rightarrow \text{potassium (5-chloro-2-methylphenyl)trifluoroboranuide} 5-chloro-2-methylphenylboronic acid+KHF2​→potassium (5-chloro-2-methylphenyl)trifluoroboranuide

Industrial Production Methods

On an industrial scale, the production of potassium (5-chloro-2-methylphenyl)trifluoroboranuide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium (5-chloro-2-methylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound formed by the coupling of the aryl group from potassium (5-chloro-2-methylphenyl)trifluoroboranuide with another aryl halide .

Scientific Research Applications

Potassium (5-chloro-2-methylphenyl)trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium (5-chloro-2-methylphenyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group facilitates the transfer of the aryl group to the palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved are specific to the type of reaction and the reactants used.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-methylphenyl)trifluoroborate
  • Potassium (4-chlorophenyl)trifluoroborate

Uniqueness

Potassium (5-chloro-2-methylphenyl)trifluoroboranuide is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications .

Properties

Molecular Formula

C7H6BClF3K

Molecular Weight

232.48 g/mol

IUPAC Name

potassium;(5-chloro-2-methylphenyl)-trifluoroboranuide

InChI

InChI=1S/C7H6BClF3.K/c1-5-2-3-6(9)4-7(5)8(10,11)12;/h2-4H,1H3;/q-1;+1

InChI Key

ZCKMRGLGKZZLPQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1)Cl)C)(F)(F)F.[K+]

Origin of Product

United States

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